molecular formula C12H12N2OS B7630307 5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile

5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile

Cat. No. B7630307
M. Wt: 232.30 g/mol
InChI Key: BFIYRMYDRJCBDH-UHFFFAOYSA-N
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Description

5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile, also known as AZD 0328, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and is currently being investigated for its use in clinical trials.

Mechanism of Action

5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile 0328 is a selective inhibitor of the enzyme tankyrase, which is involved in the regulation of the Wnt signaling pathway. This pathway plays a critical role in cell proliferation, differentiation, and survival. By inhibiting tankyrase, 5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile 0328 disrupts the Wnt signaling pathway, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
In preclinical studies, 5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile 0328 has been shown to inhibit the growth of cancer cells and reduce inflammation. This compound has also been shown to promote the differentiation of stem cells into mature cells. Additionally, 5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile 0328 has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile 0328 is its selectivity for tankyrase, which reduces the potential for off-target effects. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of 5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile 0328. One area of research could focus on the development of more soluble analogs of this compound. Additionally, further studies could investigate the potential therapeutic applications of 5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile 0328 in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, the development of combination therapies that include 5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile 0328 could also be explored, as this compound has shown synergistic effects in combination with other drugs in preclinical studies.

Synthesis Methods

The synthesis of 5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile 0328 involves several steps, including the reaction of 3-chlorothiophene-2-carboxylic acid with 2-azabicyclo[2.2.1]hept-5-en-3-one, followed by the addition of sodium cyanide to form the nitrile group. The final step involves the reduction of the carbonyl group to form the target molecule.

Scientific Research Applications

5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile 0328 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation.

properties

IUPAC Name

5-(2-azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c13-5-9-4-11(16-7-9)12(15)14-6-8-1-2-10(14)3-8/h4,7-8,10H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIYRMYDRJCBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C(=O)C3=CC(=CS3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile

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